Cas no 1692154-08-7 (Cyclopropyl-(6-nitro-benzo[1,3]dioxol-5-yl)-amine)

Cyclopropyl-(6-nitro-benzo[1,3]dioxol-5-yl)-amine is a nitroaromatic compound featuring a cyclopropylamine substituent on a benzo[1,3]dioxole scaffold. This structurally unique molecule is of interest in medicinal and agrochemical research due to its potential as a building block for bioactive compounds. The presence of the nitro group enhances reactivity, enabling further functionalization, while the cyclopropyl moiety may contribute to steric and electronic modulation. Its benzo[1,3]dioxole core offers stability and potential for interactions with biological targets. The compound is typically utilized in synthetic chemistry for the development of novel pharmacophores or as an intermediate in the synthesis of more complex molecules. Proper handling is advised due to its nitroaromatic nature.
Cyclopropyl-(6-nitro-benzo[1,3]dioxol-5-yl)-amine structure
1692154-08-7 structure
商品名:Cyclopropyl-(6-nitro-benzo[1,3]dioxol-5-yl)-amine
CAS番号:1692154-08-7
MF:C10H10N2O4
メガワット:222.197402477264
CID:5210443

Cyclopropyl-(6-nitro-benzo[1,3]dioxol-5-yl)-amine 化学的及び物理的性質

名前と識別子

    • Cyclopropyl-(6-nitro-benzo[1,3]dioxol-5-yl)-amine
    • インチ: 1S/C10H10N2O4/c13-12(14)8-4-10-9(15-5-16-10)3-7(8)11-6-1-2-6/h3-4,6,11H,1-2,5H2
    • InChIKey: SKGRHJPODRMTNW-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC([N+]([O-])=O)=C(NC3CC3)C=C2OC1

Cyclopropyl-(6-nitro-benzo[1,3]dioxol-5-yl)-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM507730-1g
N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine
1692154-08-7 97%
1g
$480 2022-06-12

Cyclopropyl-(6-nitro-benzo[1,3]dioxol-5-yl)-amine 関連文献

Cyclopropyl-(6-nitro-benzo[1,3]dioxol-5-yl)-amineに関する追加情報

Introduction to Cyclopropyl-(6-nitro-benzo[1,3]dioxol-5-yl)-amine (CAS No. 1692154-08-7)

Cyclopropyl-(6-nitro-benzo[1,3]dioxol-5-yl)-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1692154-08-7, represents a fusion of cyclopropyl and benzo[1,3]dioxol groups, both of which are known for their diverse chemical and pharmacological properties. The presence of a nitro group at the 6-position of the benzo[1,3]dioxol ring adds an additional layer of reactivity and functionality, making this molecule a subject of intense research interest.

The benzo[1,3]dioxol scaffold, commonly referred to as the tetrahydrofuran (THF) moiety, is a prominent structural motif in many bioactive molecules. Its stability and ability to engage in hydrogen bonding make it a valuable component in drug design. In particular, derivatives of benzo[1,3]dioxol have been explored for their potential applications in treating various diseases, including neurological disorders and infections. The introduction of a nitro group into this scaffold can modulate the electronic properties of the molecule, influencing its interactions with biological targets.

The cyclopropyl group is another key feature of this compound that contributes to its chemical diversity. Cyclopropane rings are known for their strained three-membered structure, which can lead to unique reactivity patterns. In pharmaceutical contexts, cyclopropyl substituents have been shown to enhance metabolic stability and improve oral bioavailability. The combination of the cyclopropyl and nitro-benzo[1,3]dioxol moieties in Cyclopropyl-(6-nitro-benzo[1,3]dioxol-5-yl)-amine suggests a molecule with multifaceted pharmacological potential.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have indicated that nitro-substituted benzo[1,3]dioxols exhibit promising antimicrobial and anti-inflammatory properties. The cyclopropyl group may further enhance these effects by influencing the molecule's conformational flexibility and binding affinity to target proteins. This has led to increased interest in synthesizing and evaluating derivatives like Cyclopropyl-(6-nitro-benzo[1,3]dioxol-5-yl)-amine for therapeutic applications.

In vitro studies have begun to explore the interactions between Cyclopropyl-(6-nitro-benzo[1,3]dioxol-5-yl)-amine and various biological targets. Initial results suggest that this compound may interfere with key enzymatic pathways involved in disease progression. For instance, its ability to modulate the activity of certain kinases has been observed in preliminary assays. These findings are particularly intriguing given the role of kinases in numerous physiological processes and their association with diseases such as cancer.

The synthesis of Cyclopropyl-(6-nitro-benzo[1,3]dioxol-5-yl)-amine presents unique challenges due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such molecules. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled chemists to construct intricate organic frameworks with high precision. These advancements have not only improved yield but also allowed for greater customization of molecular properties.

The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its use in materials science and agrochemicals due to its unique structural features. For example, derivatives of benzo[1,3]dioxols have shown promise as flame retardants due to their stability under high temperatures. The cyclopropyl group may further enhance these properties by providing additional thermal stability.

As our understanding of molecular interactions continues to evolve, so does our ability to harness the therapeutic potential of compounds like Cyclopropyl-(6-nitro-benzo[1,3]dioxol-5-yl)-amine. Ongoing research aims to elucidate the mechanisms by which this molecule exerts its effects on biological systems. This knowledge will be crucial for developing novel drug candidates with improved efficacy and reduced side effects.

The integration of interdisciplinary approaches—combining organic chemistry, computational biology, and pharmacology—has been instrumental in advancing our understanding of this compound. By leveraging these diverse fields, researchers can gain comprehensive insights into the structure-activity relationships that govern biological responses. This holistic perspective is essential for translating laboratory discoveries into tangible therapeutic benefits.

In conclusion, Cyclopropyl-(6-nitro-benzo[1,3]dioxol-5-yl)-amine (CAS No. 1692154-08-7) represents a fascinating subject of study with significant implications for both medicinal chemistry and materials science. Its unique structural composition suggests multifaceted biological activities that warrant further exploration. As research progresses, we can anticipate new insights into its potential applications across various domains.

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